molecular formula C18H18N2 B3351646 Fenharmane CAS No. 3851-30-7

Fenharmane

Cat. No. B3351646
CAS RN: 3851-30-7
M. Wt: 262.3 g/mol
InChI Key: LHVNPTMRAQQPID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fenharmane is a neuroleptic substance that has been developed and clinically tested in the Czech Republic . It is a reserpine-like substance . It is also categorized under the list of drugs used for treating depression .


Molecular Structure Analysis

Fenharmane has a chemical formula of C18H18N2, an exact mass of 262.15, and a molecular weight of 262.360 . The IUPAC/Chemical Name for Fenharmane is 1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido (3,4-b)indole . The InChi Code is InChI=1S/C18H18N2/c1-2-6-13 (7-3-1)12-17-18-15 (10-11-19-17)14-8-4-5-9-16 (14)20-18/h1-9,17,19-20H,10-12H2 .


Physical And Chemical Properties Analysis

Fenharmane has a chemical formula of C18H18N2, an exact mass of 262.15, and a molecular weight of 262.360 . The elemental analysis shows that it contains Carbon (C, 82.41%), Hydrogen (H, 6.92%), and Nitrogen (N, 10.68%) .

Scientific Research Applications

Glacial Isostatic Adjustment Research

Fennoscandia has been pivotal for glacial isostatic adjustment (GIA) research. The area's rich history and excellent infrastructure have facilitated studies on land uplift and subsidence, impacting human life and scientific investigations. Technological advancements like the BIFROST GPS project and the Gravity Recovery and Climate Experiment (GRACE) satellite mission have significantly contributed to this field, providing detailed data for GIA modeling. This research offers insights into Earth's rheology and ice history, improving our understanding of glacial movements and their impacts (Steffen & Wu, 2011).

Engineered Nanoparticles

Fenharmane's application in the field of engineered nanoparticles (ENPs) is noteworthy. ENPs, often surface functionalized, play a significant role in environmental and commercial applications. Studies have shown the impact of environmental parameters like pH and natural organic matter concentration on the aggregation kinetics of functionalized gold nanoparticles (FAuNPs), representing a subset of ENPs. This research is crucial for understanding the behavior of ENPs in natural environments and their potential implications (Liu et al., 2012).

Physical Therapy Research in Education

In the educational sector, particularly among female students in higher education institutions, physical therapy methods have been explored as a means to aid recovery post-COVID-19 treatment. Experimental research has demonstrated the effectiveness of specifically developed physical therapy methods. This approach not only aids in physical recovery but also contributes to the overall well-being of students, marking an important intersection of physical health and educational research (Khatsaiuk et al., 2021).

Fractional Exhaled Nitric Oxide in Respiratory Diseases

Fractional exhaled nitric oxide (FeNO) measurement has emerged as a potentially useful biomarker for assessing airway inflammation in respiratory diseases. Research suggests that FeNO measurement facilitates the identification of patients with T-helper cell type 2 (Th2)-mediated airway inflammation and is beneficial in guiding anti-inflammatory therapy. This biomarker'srole in managing patients with established airway diseases has led to lower exacerbation rates and improvements in adherence to anti-inflammatory therapy. Despite some concerns about its applicability in clinical practice, FeNO is considered a valuable tool for personalized management of inflammatory airway diseases (Bjermer et al., 2014).

Pharmacology and Toxicology of Foeniculum Vulgare

Foeniculum vulgare, commonly known as fennel, has been extensively used in traditional medicine for various disorders related to digestive, endocrine, reproductive, and respiratory systems. Scientific research on Foeniculum vulgare has revealed a range of pharmacological properties such as antimicrobial, anti-inflammatory, and hepatoprotective effects. These findings underscore its potential as a traditional medicine source and its relevance in the development of new drugs and clinical applications (Badgujar et al., 2014).

Neuroprotective Effects of Fluoroethylnormemantine

In Alzheimer's disease research, Fluoroethylnormemantine (FENM), an analogue of Memantine, has shown promise as a neuroprotective drug. In experimental models, FENM demonstrated significant anti-amnesic effects and appeared more effective than Memantine, without the direct amnesic effect at higher doses. This highlights FENM's potential as an effective treatment for neurodegenerative diseases, particularly Alzheimer's (Couly et al., 2020).

Safety and Hazards

Fenharmane is intended for research use only, not for human or veterinary use . This suggests that there may be potential hazards associated with its use in humans or animals.

properties

IUPAC Name

1-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c1-2-6-13(7-3-1)12-17-18-15(10-11-19-17)14-8-4-5-9-16(14)20-18/h1-9,17,19-20H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVNPTMRAQQPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101043296
Record name Fenharmane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenharmane

CAS RN

3851-30-7
Record name 2,3,4,9-Tetrahydro-1-(phenylmethyl)-1H-pyrido[3,4-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3851-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenharmane [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003851307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenoharmane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fenharmane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENHARMANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E96TNX6EZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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